Hexapeptide-9

Descripción general

Descripción

Hexapeptide-9, also known as Collaxyl™ IS or collagen peptide III, is a synthetic peptide that repeats a part of collagen (sequence: Gly-Pro-Gln-Gly-Pro-Gln). It stimulates fibroblasts to boost collagen and hyaluronic acid production, improving dermal firmness and elasticity while enhancing water retention of the skin . It counterbalances a part of the aging process, noticeably lessening the impression of fine lines and deep wrinkles, exposing a younger, smoother, and healthier appearance .

Synthesis Analysis

Hexapeptide-9 is a small molecule synthetic hexapeptide that exists in the structure of human collagen IV and XVII (key basement membrane collagens) . The mechanism of Hexapeptide-9 is mainly in three aspects: (1) Increase the synthesis of dermal collagen; (2) Promote the formation and reinforcement of DEJ (epidermal dermal connective tissue); (3) Promote the differentiation and maturation of epidermal cells .Molecular Structure Analysis

The molecular formula of Hexapeptide-9 is C24H38N8O9 . It is a synthetic peptide that repeats a part of collagen .Chemical Reactions Analysis

Hexapeptide-9 is known to stimulate fibroblasts to boost collagen and hyaluronic acid production . It increases overall collagen production by up to 117%, particularly collagen IV by up to 357%. In addition, it enhances hyaluronic acid production by up to 267% .Physical And Chemical Properties Analysis

Hexapeptide-9 has a molecular weight of 582.61 . It is a white to off-white solid . It should be stored in a sealed storage, away from moisture and light, under nitrogen .Aplicaciones Científicas De Investigación

Amyloid and Nonamyloid Patterns in Hexapeptides Hexapeptides, including Hexapeptide-9, serve as a model for studying amyloid-forming properties of polypeptides and proteins. The use of artificial intelligence-based classifiers, like the Budapest Amyloid Predictor, has led to the discovery of numerous amyloidogenic and nonamyloidogenic hexapeptide patterns, enhancing our understanding of peptide amyloid states (Keresztes et al., 2022).

Conformational Studies in Peptide Hormones Hexapeptides, including variations like Hexapeptide-9, are used in the study of peptide hormones like somatostatin. These studies, focusing on conformational flexibility and modifications, contribute significantly to understanding peptide hormone interactions and bioactive conformations (He et al., 1993).

Protein and Enzyme Conjugation A hexapeptide derived from an enzyme inhibitor has been used as a ligand for conjugating hydrophilic polymers to enzymes, demonstrating an innovative approach to modifying enzymatic activity without impacting the enzyme's function (Tang et al., 2015).

Surface Proteins in Gram-positive Cocci A conserved hexapeptide sequence, including Hexapeptide-9, is identified in the C-terminal end of surface proteins from Gram-positive cocci. This hexapeptide is pivotal for the attachment of these proteins within the cell, illustrating its importance in bacterial cell structure and function (Fischetti et al., 1990).

Immunostimulating Properties Certain hexapeptides, derived from human casein and resembling Hexapeptide-9, have been shown to stimulate phagocytosis and enhance resistance to infection, indicating their potential role in immune response modulation (Parker et al., 1984).

Chemical Stability in Drug Development Research into the chemical stability of cyclic hexapeptides in solution, like Hexapeptide-9, aids in understanding their pharmacological activity. This is crucial for the clinical application of these peptides, especially in fields like in vitro fertilization (Rotival et al., 2014).

Proteostasis Network Modulation Hexapeptide-11, structurally related to Hexapeptide-9, demonstrates no significant toxicity in human fibroblasts and promotes activation of proteasome, autophagy, chaperones, and antioxidant responses. This suggests its potential as an anti-aging agent (Sklirou et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Hexapeptide-9 exhibits a comprehensive and remarkable anti-wrinkle repair effect . When applied to the skin, the anti-wrinkle and repairing effect is remarkable against loose skin, and can make the skin more elastic and firm . It is expected to continue to be used in cosmetics as an anti-wrinkle ingredient with excellent effect .

Propiedades

IUPAC Name |

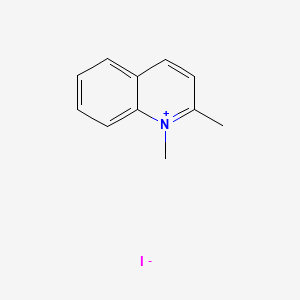

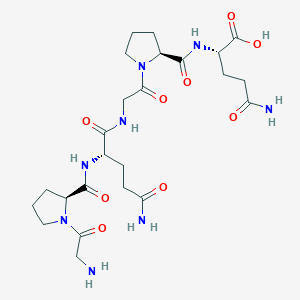

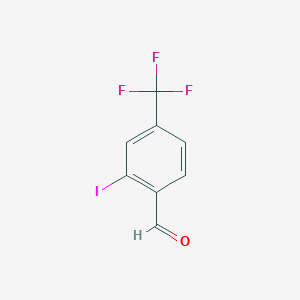

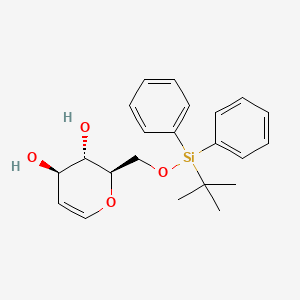

(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N8O9/c25-11-19(35)31-9-1-3-15(31)22(38)29-13(5-7-17(26)33)21(37)28-12-20(36)32-10-2-4-16(32)23(39)30-14(24(40)41)6-8-18(27)34/h13-16H,1-12,25H2,(H2,26,33)(H2,27,34)(H,28,37)(H,29,38)(H,30,39)(H,40,41)/t13-,14-,15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNHOGPWQTWKGQ-VGWMRTNUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexapeptide-9 | |

CAS RN |

885024-94-2 | |

| Record name | Hexapeptide-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885024942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAPEPTIDE-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L25414IE41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol](/img/structure/B3030154.png)

![1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver](/img/no-structure.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030162.png)

![5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030173.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B3030174.png)